3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a benzenesulfonyl-pyrrolidin-3-yl group and at position 5 with a trifluoromethyl (-CF₃) group. The 1,2,4-oxadiazole ring is a heterocycle known for metabolic stability and hydrogen-bonding capabilities, while the trifluoromethyl group enhances lipophilicity and electronic effects.
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c14-13(15,16)12-17-11(18-22-12)9-6-7-19(8-9)23(20,21)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRUZOMFNUQDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a phenylsulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with a trifluoromethyl-substituted oxadiazole precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrrolidine Ring
Compound A : 5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Key Differences :
- Substitution at pyrrolidine position 2 (vs. position 3 in the target compound).
- 4-Chlorophenylsulfonyl group replaces benzenesulfonyl, introducing electron-withdrawing Cl.
- Implications: The chlorine atom may enhance binding affinity to targets like enzymes via halogen bonds, but could reduce solubility compared to the non-halogenated analog .
Compound B : 5-[1-(Benzenesulfonyl)-4,4-difluoropyrrolidin-2-yl]-3-(methoxymethyl)-1,2,4-oxadiazole
- Key Differences :
- 4,4-Difluoro substitution on pyrrolidine increases ring rigidity and metabolic stability.
- Methoxymethyl (-CH₂OCH₃) replaces trifluoromethyl at oxadiazole position 3.
Core Heterocycle and Substituent Modifications
Compound C : (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Key Differences :
- Piperidine replaces pyrrolidine, altering ring size (6-membered vs. 5-membered).
- Butenyl substituent introduces an unsaturated hydrocarbon chain.
- Implications : Piperidine’s larger ring may affect spatial orientation in target binding pockets. The butenyl group could serve as a synthetic handle for further derivatization .
Compound D : 3-[3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
- Key Differences :
- A substituted phenyl group replaces the pyrrolidine-sulfonyl moiety.
- Additional isoxazole-propoxy side chain introduces a second heterocycle.
- Implications : The isoxazole group may engage in π-π stacking or dipole interactions, while the propoxy linker could improve membrane permeability .
Functional Group Replacements
Compound E : 3-[2-(Cyclopentylmethoxy)ethyl]-5-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
- Key Differences :
- Pyrazole-carbonyl group replaces benzenesulfonyl on pyrrolidine.
- Cyclopentylmethoxyethyl substituent at oxadiazole position 3.
- Implications : The pyrazole’s nitrogen-rich structure may facilitate metal coordination or hydrogen bonding, while the bulky cyclopentyl group could impact bioavailability .
Compound F : 5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Comparative Data Table
Biological Activity
The compound 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a benzenesulfonyl moiety attached to a pyrrolidine ring, contributing to its unique chemical properties. The oxadiazole core is known for enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl-1,2,4-oxadiazole moiety. For instance, a series of 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives demonstrated significant inhibition of histone deacetylases (HDACs), which are critical in cancer progression. One notable derivative showed an IC50 value of 12 nM against HDAC4, indicating potent activity against this enzyme .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of HDACs: The trifluoromethyl group enhances binding affinity to the zinc-binding site of HDACs.
- Induction of Apoptosis: In vitro studies revealed that compounds similar to this compound can increase the expression of pro-apoptotic factors like p21 .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. The acute toxicity of related oxadiazole derivatives was studied using zebrafish embryos. One compound exhibited an LC50 value of 20.58 mg/L , classifying it as low toxicity . This suggests that while the compound has promising biological activity, its safety must be thoroughly evaluated in clinical contexts.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the oxadiazole ring and substituents on the pyrrolidine affect biological potency. For example:
| Compound | Structure | Biological Activity | IC50/EC50 |
|---|---|---|---|
| 10a | Structure | Antifungal | 14.44 μg/mL |
| 10f | Structure | HDAC Inhibition | 12 nM |
| 10g | Structure | Moderate Anticancer | - |
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in treating various cancers:
- Breast Cancer: A study demonstrated that a derivative with similar structural features significantly inhibited cell proliferation in MCF-7 breast cancer cells.
- Leukemia: In combination with bortezomib, a related compound enhanced apoptosis in THP1 leukemia cells through synergistic effects on caspase activation .
Q & A
[Basic] What are the standard synthetic routes for 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cycloaddition or condensation between intermediates. For example:
- Step 1: Prepare the pyrrolidine-sulfonyl precursor via sulfonylation of pyrrolidine derivatives using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF).
- Step 2: Couple the sulfonylated pyrrolidine with a trifluoromethyl-oxadiazole intermediate. This may involve nucleophilic substitution or metal-catalyzed cross-coupling.
- Purification: Use flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) to isolate the product, achieving >95% purity .
[Basic] How is the structural confirmation of this compound performed in academic research?
Methodological Answer:
Structural validation relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and electronic environments. For instance, the trifluoromethyl group exhibits a distinct ¹⁹F NMR signal near -60 ppm .
- Mass Spectrometry (HRMS): High-resolution MS verifies the molecular formula (e.g., C₁₆H₁₅F₃N₄O₃S).
- Infrared (FTIR): Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (oxadiazole ring) confirm functional groups .
[Basic] What in vitro biological assays are suitable for initial screening of this compound's bioactivity?
Methodological Answer:
- Antimicrobial Activity: Use agar diffusion assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Measure zones of inhibition and compare to controls .
- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., breast T47D or colorectal HCT-116). IC₅₀ values <10 µM indicate promising activity .
[Advanced] How to conduct structure-activity relationship (SAR) studies to optimize this compound's anticancer efficacy?
Methodological Answer:
- Substituent Variation: Modify the benzenesulfonyl group (e.g., introduce electron-withdrawing groups like -NO₂ or halogens) or the trifluoromethyl position.
- Biological Testing: Screen derivatives against diverse cancer cell lines. For example, replacing the phenyl group with pyridyl (e.g., 5-chloropyridin-2-yl) enhances potency in MX-1 tumor models .
- Key SAR Findings:
[Advanced] What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use tools like Glide (Schrödinger) to model binding to targets (e.g., TIP47, an IGF II receptor-binding protein). Glide’s OPLS-AA force field and Monte Carlo sampling improve pose accuracy .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to optimize substituent effects on reactivity and binding .
[Advanced] How to resolve contradictions in biological assay data across different cell lines?
Methodological Answer:
- Cross-Validation: Replicate assays in orthogonal models (e.g., 2D vs. 3D cell cultures or patient-derived organoids).
- Mechanistic Studies: Use flow cytometry to assess cell cycle arrest (e.g., G1 phase) or Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
- Example: A compound active in T47D breast cancer cells but inactive in A549 lung cells may require target expression profiling (e.g., qPCR for TIP47) .
[Advanced] How to optimize enantioselectivity during synthesis?
Methodological Answer:
- Chiral Catalysis: Use iridium catalysts with chiral ligands (e.g., (S)-Segphos) for asymmetric amination, achieving >97% enantiomeric excess (ee) .
- Chromatographic Resolution: Employ chiral stationary phases (e.g., Chiralpak IA) for preparative SFC .
[Advanced] What challenges arise when scaling up the synthesis from milligram to gram quantities?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
